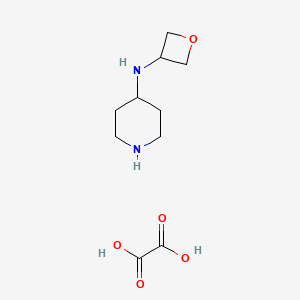

N-(Oxetan-3-yl)piperidin-4-amine oxalate

CAS No.:

Cat. No.: VC16013888

Molecular Formula: C10H18N2O5

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N2O5 |

|---|---|

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | oxalic acid;N-(oxetan-3-yl)piperidin-4-amine |

| Standard InChI | InChI=1S/C8H16N2O.C2H2O4/c1-3-9-4-2-7(1)10-8-5-11-6-8;3-1(4)2(5)6/h7-10H,1-6H2;(H,3,4)(H,5,6) |

| Standard InChI Key | KNWGXWFMFMDIFI-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1NC2COC2.C(=O)(C(=O)O)O |

Introduction

Chemical Structure and Nomenclature

Structural Composition

N-(Oxetan-3-yl)piperidin-4-amine oxalate consists of two primary components:

-

N-(Oxetan-3-yl)piperidin-4-amine: A bicyclic structure featuring a piperidine ring (a six-membered amine) linked to an oxetane ring (a three-membered cyclic ether) via an amine group.

-

Oxalic acid: A dicarboxylic acid that forms a salt with the base compound, enhancing its physicochemical stability .

The molecular structure is characterized by the following key features:

-

Piperidine moiety: Contributes basicity and potential hydrogen-bonding interactions.

-

Oxetane ring: Imparts conformational rigidity and metabolic stability, a trait leveraged in drug design to improve pharmacokinetics .

-

Oxalate counterion: Improves solubility and crystallinity, critical for formulation and purification .

Table 1: Comparative Structural Data

| Property | N-(Oxetan-3-yl)piperidin-4-amine | N-(Oxetan-3-yl)piperidin-4-amine Oxalate |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O | C₁₀H₁₈N₂O₅ |

| Molecular Weight (g/mol) | 156.23 | 246.26 |

| CAS Number | 1349716-31-9 | 2307737-94-4 |

| Key Functional Groups | Amine, ether | Amine, ether, carboxylate |

Systematic Nomenclature

-

InChI Key: PMMYTYCNLMSWMU-UHFFFAOYSA-N (base compound).

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying purity and structure include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the integration of the oxetane and piperidine moieties.

-

Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak at m/z 246.26 .

-

X-ray Crystallography: Resolves the crystalline structure, highlighting hydrogen-bonding networks between the oxalate and amine groups .

Physicochemical Properties

Solubility and Stability

-

Solubility: The oxalate salt exhibits enhanced aqueous solubility compared to the free base due to ionic interactions .

-

Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments, necessitating storage at 2–8°C .

Applications in Drug Development

Building Block for Complex Molecules

The compound serves as a versatile intermediate in synthesizing:

-

Heterocyclic Derivatives: Modifications at the amine or oxetane groups yield libraries for high-throughput screening .

-

Prodrugs: Oxalate’s carboxylate groups facilitate conjugation with targeting moieties .

Drug Delivery Systems

-

Polymer Therapeutics: Oxetane rings participate in ring-opening polymerization, forming biodegradable carriers for controlled drug release.

-

Nanoparticle Functionalization: Surface amine groups enable covalent attachment to nanocarriers .

Related Compounds and Derivatives

Structural Analogues

-

1-(Oxetan-3-yl)piperidin-4-amine dihydrochloride: A hydrochloride salt variant with improved solubility in acidic media (CAS: 55282855) .

-

4-(Oxetan-3-yl)piperidine oxalate: A positional isomer differing in amine substitution (CAS: 1394319-81-3) .

Pharmacological Comparisons

| Compound | Solubility | Bioavailability | Target Indication |

|---|---|---|---|

| N-(Oxetan-3-yl)piperidin-4-amine | Low | Moderate | Preclinical |

| Oxalate Salt | High | High | Investigational |

| Dihydrochloride Salt | Moderate | Moderate | Experimental |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume